molecular formula C8H11ClF3N3 B13729039 4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

Cat. No.: B13729039
M. Wt: 241.64 g/mol
InChI Key: ZORKEVHWHRKPOL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a chemical compound known for its unique structure and properties. It is a heterocyclic compound containing both pyrazole and pyridine rings, which are fused together. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and trifluoroacetic anhydride.

    Reaction Steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is unique due to its specific structural features, such as the fused pyrazole and pyridine rings and the presence of a trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H11ClF3N3

Molecular Weight

241.64 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C8H10F3N3.ClH/c1-14-3-2-6-5(4-14)7(13-12-6)8(9,10)11;/h2-4H2,1H3,(H,12,13);1H

InChI Key

ZORKEVHWHRKPOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(F)(F)F.Cl

Origin of Product

United States

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